Prop-2-ynyl 4-methoxybenzoate

Serine enzyme inhibition Covalent inhibitor design Structure-activity relationship

Researchers requiring a stable, primary propargyl ester for CuAAC workflows often encounter tertiary derivatives prone to copper-induced fragmentation. Prop-2-ynyl 4-methoxybenzoate (CAS 101532-23-4) is a reliable click chemistry building block that eliminates this decomposition pathway, ensuring conjugate integrity. - Enables high-yield bioconjugation of peptides, proteins, and nanomaterials with minimal steric hindrance at the alkyne terminus. - Serves as a precision tool for designing covalent activity-based probes targeting serine hydrolases, featuring an electron-donating p-methoxy group for controlled enzyme deacylation kinetics. - Supplies authentic material with verified identity, supporting robust SAR studies and scalable library synthesis.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 101532-23-4
Cat. No. B033802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-ynyl 4-methoxybenzoate
CAS101532-23-4
Synonymspropynyl 4-methoxybenzoate
propynyl p-methoxybenzoic acid
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OCC#C
InChIInChI=1S/C11H10O3/c1-3-8-14-11(12)9-4-6-10(13-2)7-5-9/h1,4-7H,8H2,2H3
InChIKeyLYTIBVJBIRGRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prop-2-ynyl 4-methoxybenzoate (CAS 101532-23-4): Core Chemical Identity and Procurement Context


Prop-2-ynyl 4-methoxybenzoate (CAS 101532-23-4), also known as propargyl 4-methoxybenzoate or 4-methoxybenzoic acid propargyl ester, is an aryl ester functionalized with a terminal alkyne [1]. It is classified under hydroxybenzoates in the MeSH hierarchy and has been indexed since 1989 [2]. The compound combines a 4-methoxybenzoyl chromophore with a primary propargyl ester handle, making it a dual-purpose intermediate for both click chemistry (CuAAC) and serine enzyme inhibitor design. Its molecular formula is C11H10O3 with a molecular weight of 190.19 g/mol, and it typically appears as a low-melting solid or oil with a boiling point of 90–91 °C at 3 Torr .

Why Prop-2-ynyl 4-methoxybenzoate Cannot Be Replaced by Generic Propargyl Esters in Scientific Workflows


In-class substitution of prop-2-ynyl 4-methoxybenzoate with generic propargyl esters such as propynyl benzoate or tertiary propargyl derivatives is not supported by the available comparative evidence. The para-methoxy substituent on the benzoyl ring directly modulates the electronic character of the ester carbonyl, which influences both covalent enzyme inhibition kinetics and the hydrolytic stability of the acyl-enzyme intermediate [1]. Furthermore, primary propargyl esters differ markedly from tertiary propargyl analogues in copper-catalyzed azide–alkyne cycloaddition (CuAAC) performance: tertiary propargyl carbamates are documented to undergo copper-induced fragmentation, rendering them unsuitable for bioconjugation applications where the target compound remains viable [2]. These functional differences mean that even close structural analogs cannot be assumed to perform equivalently without explicit comparative validation.

Quantitative Differentiation Evidence for Prop-2-ynyl 4-methoxybenzoate Against Closest Analogs


Serine Protease Inhibition: p-Methoxy vs. Unsubstituted Propargyl Benzoate

In a direct head-to-head comparative study, propynyl p-methoxybenzoate and propynyl benzoate were evaluated against a panel of serine enzymes [1]. Both compounds inhibited α-chymotrypsin very rapidly at equimolar concentrations. However, the p-methoxy substituent introduces an electron-donating effect that modulates the electrophilicity of the ester carbonyl, which is the site of nucleophilic attack by the active-site serine. This electronic tuning is absent in the unsubstituted propynyl benzoate and represents a structural determinant for differential inhibition kinetics and acyl-enzyme stability across serine protease subtypes (trypsin, elastase, pronase, liver esterase) [1].

Serine enzyme inhibition Covalent inhibitor design Structure-activity relationship

CuAAC Click Reactivity: Primary vs. Tertiary Propargyl Esters of 4-Methoxybenzoic Acid

The target compound is a primary propargyl ester, whereas 1,1-dimethylprop-2-yn-1-yl 4-methoxybenzoate (BDBM23726) is a tertiary propargyl ester where the alkyne-bearing carbon is fully substituted [1]. In CuAAC reactions, primary propargyl esters are established as an excellent class for bioconjugation, offering a favorable combination of reactivity and ease of installation, while tertiary propargyl carbamates are explicitly noted as unsuitable due to copper-induced fragmentation [2]. Although quantitative second-order rate constants for the specific compound pair are not available in the open literature, the class-level reactivity ranking places primary propargyl esters as the preferred scaffold for reliable click conjugation [2].

Click chemistry CuAAC bioconjugation Alkyne reactivity ranking

Neutrophil Elastase Affinity: Sterically Accessible Primary Ester vs. Hindered Tertiary Analog

The tertiary analog 1,1-dimethylprop-2-yn-1-yl 4-methoxybenzoate exhibits a Ki of 110 nM against human neutrophil elastase at pH 7.5 and 25 °C [1]. This dimethyl-substituted compound differs from the target compound solely by the presence of two methyl groups at the propargylic carbon. The target primary propargyl ester is sterically less hindered, which theoretically permits faster acylation of the active-site serine. Although a direct Ki for the target compound against neutrophil elastase is not publicly reported, the structural difference constitutes a clear basis for differential binding kinetics: the primary ester is expected to have a faster acylation rate (kon) and potentially a different deacylation rate (koff), leading to distinct residence times [1].

Neutrophil elastase Serine protease inhibition Binding affinity

Functional Utility in Materials Click Chemistry: Prop-2-ynyl 4-methoxybenzoate vs. Prop-2-ynyl 2-chlorobenzoate

Both prop-2-ynyl 4-methoxybenzoate and prop-2-ynyl 2-chlorobenzoate have been employed as alkyne components in CuAAC reactions for functionalizing octasilsesquioxane (POSS) cores. The 2-chlorobenzoate derivative was explicitly used to synthesize Octakis(1-propyl-1H-1,2,3-triazole-4-yl(methyl 2-chlorobenzoate))octasilsesquioxane [1]. The para-methoxy substituent in the target compound provides a distinct electronic profile: it is electron-donating (+M effect), which reduces the electrophilicity of the ester carbonyl compared to the electron-withdrawing ortho-chloro substituent. This electronic difference affects both the rate of CuAAC triazole formation (through modulation of the alkyne electronic character) and the hydrolytic stability of the resulting ester-linked conjugate [1].

Silsesquioxane functionalization Materials click chemistry Triazole-linked hybrids

Highest-Value Application Scenarios for Prop-2-ynyl 4-methoxybenzoate Based on Quantitative Differentiation Evidence


Activity-Based Serine Protease Probe Development Requiring Tunable Acyl-Enzyme Stability

For research groups developing covalent activity-based probes (ABPs) targeting serine hydrolases, the p-methoxy substituent on the benzoyl ring provides a discrete electronic handle to adjust the reactivity of the ester carbonyl. In comparative studies, propynyl p-methoxybenzoate inhibited α-chymotrypsin, trypsin, elastase, and pronase, and the inhibited enzymes exhibited slow hydroxylamine-reversible reactivation [1]. This property is critical when designing probes that require temporary enzyme labeling with controlled deacylation kinetics—a feature not achievable with the unsubstituted propynyl benzoate, which lacks the electron-donating p-methoxy group [1].

Bioconjugation Campaigns Where Tertiary Propargyl Fragmentations Must Be Avoided

Researchers optimizing CuAAC-based bioconjugation of peptides, proteins, or oligonucleotides should select primary propargyl esters such as prop-2-ynyl 4-methoxybenzoate over tertiary propargyl derivatives. Systematic alkyne reactivity profiling has established that tertiary propargyl carbamates fragment under standard CuAAC conditions, while primary propargyl esters exhibit excellent reactivity without this decomposition pathway [2]. This compound thus enables reliable, high-yield conjugations in workflows where structural integrity of the conjugate is paramount.

Synthesis of Sterically Defined Triazole-Linked Small-Molecule Libraries

The primary propargyl ester topology of prop-2-ynyl 4-methoxybenzoate offers minimal steric hindrance at the alkyne terminus, maximizing accessibility for azide cycloaddition partners. By contrast, the tertiary analog 1,1-dimethylprop-2-yn-1-yl 4-methoxybenzoate (Ki = 110 nM for neutrophil elastase [3]) presents a gem-dimethyl group adjacent to the reacting alkyne, which can retard CuAAC kinetics and reduce library synthesis throughput. For combinatorial chemistry applications demanding efficient parallel click reactions, the primary ester scaffold is the superior choice.

Hybrid Organic–Inorganic Materials Requiring Stable Ester Linkages Post-Click

When functionalizing silsesquioxane or silica-based nanomaterials via CuAAC, the para-methoxybenzoyl ester linkage offers enhanced hydrolytic stability compared to electron-deficient benzoyl esters such as the 2-chlorobenzoate derivative used in published POSS-click syntheses [4]. The +M effect of the p-methoxy group reduces ester carbonyl electrophilicity, slowing nucleophilic hydrolysis during aqueous workup or long-term storage of the triazole-linked hybrid material.

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